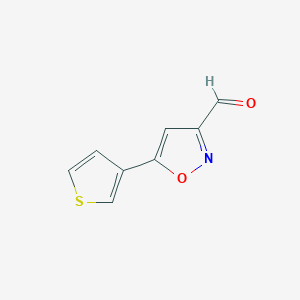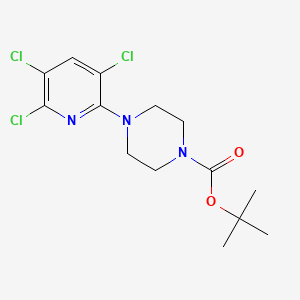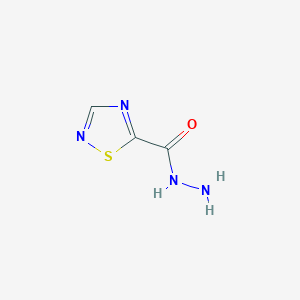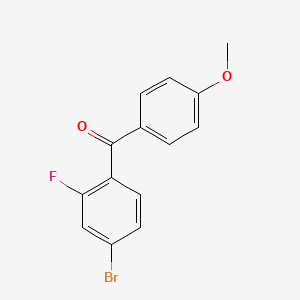
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is a heterocyclic compound belonging to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzene ring fused with an isoxazole ring, with hydroxy, neopentyl, and propyl substituents at specific positions, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL typically involves the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. Common reagents used in this process include thionyl chloride, methanesulfonyl chloride, or toluenesulfonyl chloride in the presence of an organic base . The reaction conditions often involve the use of pyridine, sodium acetate, potassium carbonate, or potassium hydroxide as bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reagents and conditions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
化学反応の分析
Types of Reactions
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or substituents, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted benzisoxazoles, which can exhibit different biological activities and chemical properties.
科学的研究の応用
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
6-Hydroxy-1,2-benzisoxazole: Lacks the neopentyl and propyl substituents, leading to different chemical and biological properties.
3-Substituted 6-Hydroxy-1,2-benzisoxazoles: Variations in the substituents at position 3 can significantly alter the compound’s activity and properties.
Uniqueness
3-(2,2-DIMETHYLPROPYL)-7-PROPYL-1,2-BENZOXAZOL-6-OL is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of neopentyl and propyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
3-(2,2-dimethylpropyl)-7-propyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C15H21NO2/c1-5-6-11-13(17)8-7-10-12(9-15(2,3)4)16-18-14(10)11/h7-8,17H,5-6,9H2,1-4H3 |
InChIキー |
PFTGTFMCMQXTFT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC2=C1ON=C2CC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-Aminophenyl)-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B8337427.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)











